Bromo-(3-cyano-2-methoxypropyl)mercury
Description
Bromo-(3-cyano-2-methoxypropyl)mercury (CAS 6935-34-8) is an organomercury compound characterized by a propyl backbone substituted with a bromine atom, a methoxy group at the 2-position, and a cyano group at the 3-position.
Properties
CAS No. |
6935-34-8 |
|---|---|
Molecular Formula |
C5H8BrHgNO |
Molecular Weight |
378.62 g/mol |
IUPAC Name |
bromo-(3-cyano-2-methoxypropyl)mercury |
InChI |
InChI=1S/C5H8NO.BrH.Hg/c1-5(7-2)3-4-6;;/h5H,1,3H2,2H3;1H;/q;;+1/p-1 |
InChI Key |
LBAOLMFWNWKPQR-UHFFFAOYSA-M |
Canonical SMILES |
COC(CC#N)C[Hg]Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bromo-(3-cyano-2-methoxypropyl)mercury typically involves the reaction of mercury(II) bromide with 3-cyano-2-methoxypropyl bromide. The reaction is carried out in an organic solvent, such as dichloromethane, under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete reaction, and the product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial processes may also involve the use of automated reactors and continuous flow systems to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
Bromo-(3-cyano-2-methoxypropyl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other by-products.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of different organomercury compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and phosphines are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) oxide, while substitution reactions can produce a variety of organomercury derivatives .
Scientific Research Applications
Bromo-(3-cyano-2-methoxypropyl)mercury has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including its role as a precursor for drug development.
Mechanism of Action
The mechanism of action of bromo-(3-cyano-2-methoxypropyl)mercury involves its interaction with various molecular targets. The mercury atom can form strong bonds with sulfur-containing biomolecules, such as proteins and enzymes, leading to inhibition or modification of their activity. The compound’s unique structure allows it to interact with specific pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Comparison with Structurally Similar Mercury Compounds
Structural Analogs and Key Differences
The compound is compared below with two closely related organomercury derivatives:
Key Observations :
Substituent Effects: The cyano group in the target compound enhances polarity and may stabilize intermediates in reactions involving nucleophilic substitution. In contrast, the hydroxy group in Bromo(2-hydroxypropyl)mercury increases hydrophilicity (logP = 0.02), making it more water-soluble . Ethoxy vs. Methoxy: Bromo(3-ethoxypropyl)mercury has a bulkier ethoxy group, likely reducing solubility in aqueous media compared to the methoxy analog .
Thermal Stability: Bromo(2-hydroxypropyl)mercury has a documented melting point of 76.5°C, suggesting moderate thermal stability . Data for the target compound and its ethoxy analog are unavailable, but the cyano group’s electron-withdrawing nature may enhance decomposition resistance.
Reactivity: The cyano group in the target compound could participate in nitrile-specific reactions (e.g., hydrolysis to carboxylic acids), distinguishing it from analogs with purely alkyl or aryl substituents.
Broader Context Among Mercury Compounds
The Pharos Project database lists additional organomercury compounds with structural variations, such as:
- Bromo-(2-methoxyphenyl)mercury (CAS 89119-23-3): Aromatic backbone with methoxy substitution, likely exhibiting distinct electronic properties due to conjugation with the phenyl ring .
- Bromo-(2-methoxycyclohexyl)mercury (CAS 42085-73-4): Cyclohexyl backbone, which may confer steric hindrance and altered solubility compared to linear propyl derivatives .
These compounds highlight the diversity of mercury-based structures, where backbone geometry and substituent positioning critically influence chemical behavior.
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